Welcome to the BenchChem Online Store!
molecular formula C7H15NO2 B8438161 2,2-Dimethyl-3-(2-hydroxyethyl)-oxazolidine

2,2-Dimethyl-3-(2-hydroxyethyl)-oxazolidine

Cat. No. B8438161
M. Wt: 145.20 g/mol
InChI Key: WIBROAYAWBWRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04376844

Procedure details

Part (A) of Example I is a process for making MEHEOX, i.e., 2-ethyl-3-(2-hydroxyethyl)-2-methyl-oxazolidine by reaction of diethanolamine with methyl ethyl ketone. Replacement of the latter ketone with acetone in molarly corresponding amount yields 3-(2-hydroxyethyl)-2,2-dimethyl-oxazolidine, herein referred to by the acronym DMHEOX, i.e., dimethyl-hydroxyethyl-oxazolidine. Replacement of the ketone with cyclopentanone or cyclohexanone yields 3-(2-hydroxyethyl)-2,2-tetramethylene- or 3-(2-hydroxyethyl)-2,2-pentamethylene-oxazolidine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:11])[N:7]([CH2:8][CH2:9][OH:10])[CH2:6][CH2:5][O:4]1)C.N(CCO)CCO.C(C(C)=O)C>CC(C)=O>[OH:10][CH2:9][CH2:8][N:7]1[CH2:6][CH2:5][O:4][C:3]1([CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(OCCN1CCO)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCN1C(OCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.